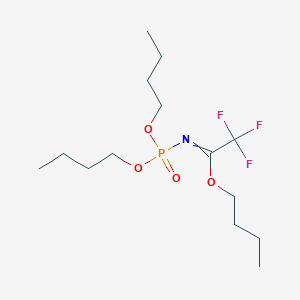
Perchloric acid--morpholine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid–morpholine (1/1) is a compound formed by the combination of perchloric acid and morpholine in a 1:1 molar ratio. Perchloric acid is a strong mineral acid known for its highly corrosive and oxidizing properties, while morpholine is an organic chemical compound featuring both amine and ether functional groups. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of perchloric acid–morpholine (1/1) typically involves the direct reaction of perchloric acid with morpholine. The reaction is carried out under controlled conditions to ensure the safety and stability of the resulting compound. The general reaction can be represented as:
HClO4+C4H9NO→HClO4–C4H9NO
Industrial Production Methods: Industrial production of perchloric acid–morpholine (1/1) involves the careful handling of perchloric acid due to its highly reactive nature. The process typically includes the use of specialized equipment to mix and control the reaction between perchloric acid and morpholine, ensuring the safe production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Perchloric acid–morpholine (1/1) undergoes various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.
Reduction: The morpholine component can participate in reduction reactions, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly involving the morpholine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of morpholine, while substitution reactions can produce a range of substituted morpholine compounds.
Aplicaciones Científicas De Investigación
Perchloric acid–morpholine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug development and as a pH modulator.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in steam systems.
Mecanismo De Acción
The mechanism of action of perchloric acid–morpholine (1/1) involves the interaction of its components with various molecular targets. The perchloric acid component acts as a strong oxidizing agent, while the morpholine component can interact with biological molecules through its amine and ether functional groups. These interactions can lead to the modulation of pH levels, disruption of cellular processes, and inhibition of enzyme activity.
Comparación Con Compuestos Similares
Perchloric Acid: A strong mineral acid with powerful oxidizing properties.
Morpholine: An organic compound with amine and ether functional groups, used in various industrial applications.
Comparison: Perchloric acid–morpholine (1/1) is unique due to the combination of the strong oxidizing properties of perchloric acid and the versatile reactivity of morpholine. This combination allows the compound to participate in a wide range of chemical reactions and applications, making it distinct from its individual components.
Propiedades
Número CAS |
35175-75-8 |
|---|---|
Fórmula molecular |
C4H10ClNO5 |
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
morpholine;perchloric acid |
InChI |
InChI=1S/C4H9NO.ClHO4/c1-3-6-4-2-5-1;2-1(3,4)5/h5H,1-4H2;(H,2,3,4,5) |
Clave InChI |
OJYQUDNZYRNGKK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


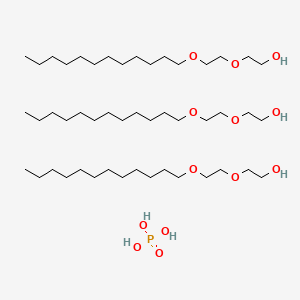
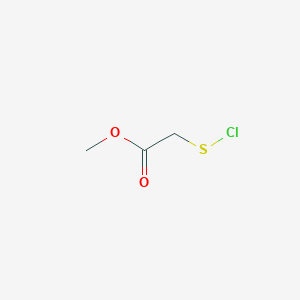
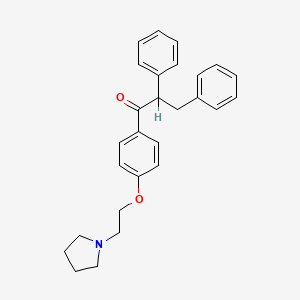
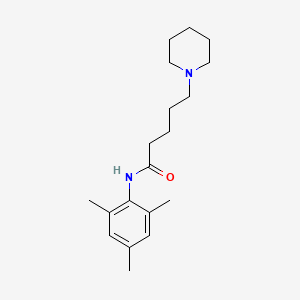
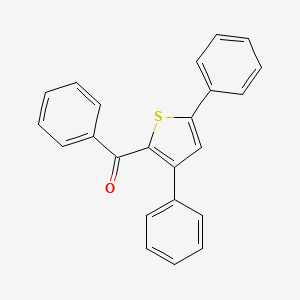
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
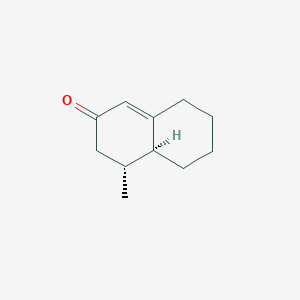
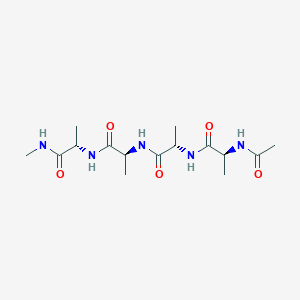
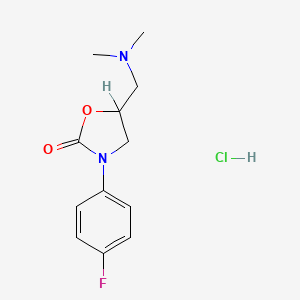
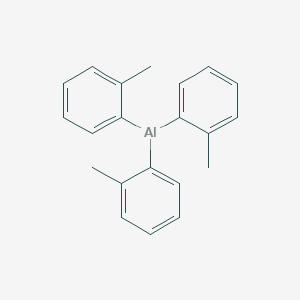
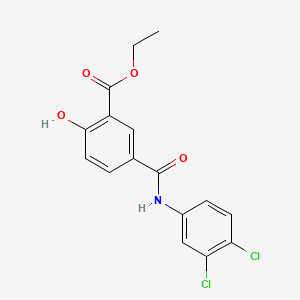

![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
